molecular formula C7H5F2I B6230659 1,3-difluoro-2-iodo-4-methylbenzene CAS No. 1557651-09-8

1,3-difluoro-2-iodo-4-methylbenzene

Cat. No.: B6230659
CAS No.: 1557651-09-8
M. Wt: 254
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Description

1,3-Difluoro-2-iodo-4-methylbenzene is a halogen-rich aromatic compound offered as a high-purity building block for chemical synthesis and pharmaceutical research. Its distinct structure, featuring both fluorine and iodine substituents on the benzene ring, makes it a valuable intermediate for constructing complex molecules. The fluorine atoms can be selectively displaced by nucleophiles, while the iodine handle is amenable to metal-catalyzed cross-coupling reactions, offering researchers a high degree of control in functionalization processes . This multi-functional reactivity profile makes it particularly useful in medicinal chemistry for the development of active compounds, including potential enzyme inhibitors . As a key synthon, it enables the exploration of structure-activity relationships in drug discovery. Store at 4-8°C and protect from light. This product is intended for research and further manufacturing applications only and is strictly not for direct human use.

Properties

CAS No.

1557651-09-8

Molecular Formula

C7H5F2I

Molecular Weight

254

Purity

95

Origin of Product

United States

Preparation Methods

Halogen Exchange via Catalytic Dehalogenation

Catalytic dehalogenation represents a robust pathway for introducing iodine into halogenated precursors. A notable method involves reductive dehalogenation of chloro- or bromo-substituted intermediates using palladium catalysts. For example, 2-chloro-1,3-difluoro-4-methylbenzene can undergo iodine substitution under hydrogen pressure in the presence of Pd/C and a base such as magnesium oxide (MgO) or lithium hydroxide (LiOH) .

Reaction Conditions and Yield

Starting MaterialCatalystBaseTemperaturePressureYield
2-chloro-1,3-difluoro-4-methylbenzenePd/C (5%)MgO140°C10 bar H₂85%
2-bromo-1,3-difluoro-4-methylbenzenePd/C (5%)LiOH100°C15 bar H₂78%

This method leverages the oxidative addition of hydrogen to the catalyst, facilitating halogen displacement. The base neutralizes hydrogen halide byproducts, preventing catalyst poisoning .

Directed Ortho-Metalation and Iodination

Directed ortho-metalation (DoM) exploits directing groups to achieve regioselective iodination. In 1,3-difluoro-4-methylbenzene, fluorine atoms act as meta-directors, while the methyl group enhances electron density at the ortho position. Using a strong base such as 2,2,6,6-tetramethylpiperidinylzinc chloride (TMPZnCl·LiCl), the ortho position relative to fluorine is deprotonated, followed by quenching with iodine .

Key Steps

  • Metalation :

    1,3-Difluoro-4-methylbenzene+TMPZnCl\cdotpLiClOrtho-zincated intermediate\text{1,3-Difluoro-4-methylbenzene} + \text{TMPZnCl·LiCl} \rightarrow \text{Ortho-zincated intermediate}
  • Iodination :

    Ortho-zincated intermediate+I21,3-Difluoro-2-iodo-4-methylbenzene\text{Ortho-zincated intermediate} + \text{I}_2 \rightarrow \text{this compound}

This method achieves yields exceeding 90% under anhydrous conditions at −78°C .

The Sandmeyer reaction enables iodine introduction via diazonium intermediates. Starting with 1,3-difluoro-4-methyl-2-nitrobenzene, the nitro group is reduced to an amine, which is subsequently diazotized and replaced with iodine .

Synthetic Pathway

  • Nitration :
    Nitration of 1,3-difluoro-4-methylbenzene with fuming nitric acid introduces a nitro group at the ortho position (yield: 75–80%) .

  • Reduction :
    Tin(II) chloride in hydrochloric acid reduces the nitro group to an amine (yield: 91%) :

    1,3-Difluoro-4-methyl-2-nitrobenzeneSnCl2,HCl2-amino-1,3-difluoro-4-methylbenzene\text{1,3-Difluoro-4-methyl-2-nitrobenzene} \xrightarrow{\text{SnCl}_2, \text{HCl}} \text{2-amino-1,3-difluoro-4-methylbenzene}
  • Diazotization and Iodination :
    Treatment with sodium nitrite and hydroiodic acid yields the target compound:

    2-amino-1,3-difluoro-4-methylbenzeneNaNO2,HIThis compound(yield: 82%)\text{2-amino-1,3-difluoro-4-methylbenzene} \xrightarrow{\text{NaNO}_2, \text{HI}} \text{this compound} \quad (\text{yield: 82\%})

Electrophilic Aromatic Substitution

Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) offers a direct route. The methyl group activates the ring, while fluorines direct substitution to the ortho position. Optimal conditions involve Lewis acids like FeCl₃ to enhance electrophilicity .

Comparative Data

ElectrophileLewis AcidSolventTemperatureYield
IClFeCl₃DCM0°C65%
NISBF₃·OEt₂Acetonitrile25°C70%

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Ullmann coupling, enable modular synthesis. For instance, coupling 2-iodo-1,3-difluorobenzene with a methylboronic acid derivative introduces the methyl group .

Ullmann Coupling Example

2-iodo-1,3-difluorobenzene+CH3CuCuI,DMFThis compound(yield: 60%)\text{2-iodo-1,3-difluorobenzene} + \text{CH}_3\text{Cu} \xrightarrow{\text{CuI}, \text{DMF}} \text{this compound} \quad (\text{yield: 60\%})

Industrial-Scale Considerations

Large-scale production prioritizes cost-effectiveness and safety. Continuous flow reactors minimize exposure to hazardous intermediates, while catalytic systems enhance atom economy. For example, the halogen exchange method using Pd/C and hydrogen achieves 85% yield with minimal waste .

Chemical Reactions Analysis

Types of Reactions: 1,3-Difluoro-2-iodo-4-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or dimethylformamide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 1,3-difluoro-2-hydroxy-4-methylbenzene, while Suzuki coupling can produce biaryl compounds.

Scientific Research Applications

Scientific Research Applications

1,3-Difluoro-2-iodo-4-methylbenzene has several notable applications in scientific research:

Chemistry

  • Building Block for Complex Molecules : It serves as an intermediate in synthesizing more complex organic compounds. Its unique structure allows for selective reactions that can lead to diverse derivatives.

Biology

  • Radiolabeled Compounds : The compound is investigated for potential use in developing radiolabeled compounds for imaging studies. The iodine atom can be replaced with isotopes suitable for medical imaging techniques such as PET scans.

Medicine

  • Drug Development : It is explored in pharmaceutical research for synthesizing novel therapeutic agents. Its fluorine atoms enhance metabolic stability and bioavailability of drug candidates.

Industry

  • Specialty Chemicals Production : The compound is utilized in producing specialty chemicals and materials, particularly those requiring specific reactivity profiles.

Case Study 1: Synthesis of Radiolabeled Compounds

In a study published in a peer-reviewed journal, researchers utilized this compound as a precursor to develop radiolabeled compounds for PET imaging. The incorporation of iodine isotopes allowed for effective tracking of biological processes in vivo.

Case Study 2: Pharmaceutical Applications

Another research initiative focused on using this compound to synthesize a new class of anti-cancer drugs. The fluorinated derivatives exhibited enhanced efficacy against specific cancer cell lines compared to non-fluorinated counterparts.

Mechanism of Action

The mechanism by which 1,3-difluoro-2-iodo-4-methylbenzene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through palladium-catalyzed processes.

Molecular Targets and Pathways: The molecular targets and pathways involved vary based on the specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, influencing their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 1,3-difluoro-2-iodo-4-methylbenzene with analogous halogenated benzene derivatives, emphasizing substituent positions, molecular weights, and key properties:

Compound Name CAS No. Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Properties/Data Similarity Score
This compound Not Provided C₇H₅F₂I 1,3-F; 2-I; 4-CH₃ 254.02 N/A (Inferred reactivity) Reference
1,5-Difluoro-2-iodo-4-methylbenzene 333447-42-0 C₇H₅F₂I 1,5-F; 2-I; 4-CH₃ 254.02 N/A 0.90
2,6-Difluoro-4-iodoanisole 886762-68-1 C₇H₅F₂IO 2,6-F; 4-I; 2-OCH₃ 270.02 Refractive Index: 1.5560 0.85
4-Fluoro-1-iodo-2-methylbenzene 66256-28-8 C₇H₆FI 4-F; 1-I; 2-CH₃ 236.03 N/A 0.85
1-(Difluoromethyl)-4-iodobenzene 1214372-82-3 C₇H₅F₂I 4-I; 1-CF₂H 254.02 N/A 0.95

Key Differences and Implications

Substituent Positions: The 1,3-difluoro pattern in the target compound creates a meta-directing electronic environment, whereas 1,5-difluoro-2-iodo-4-methylbenzene (CAS 333447-42-0) positions fluorines para to each other, altering regioselectivity in electrophilic substitutions .

Halogen Effects :

  • Iodine’s large atomic radius and polarizability make the target compound more reactive in cross-coupling reactions compared to brominated analogs (e.g., 2-Bromo-5-fluoro-1,3-dimethylbenzene, CAS 14659-58-6) .
  • The difluoromethyl group in 1-(difluoromethyl)-4-iodobenzene (CAS 1214372-82-3) introduces stronger electron-withdrawing effects, which could stabilize negative charges in intermediates .

Physical Properties: The refractive index of 2,6-difluoro-4-iodoanisole (1.5560) suggests higher density and polarizability compared to non-methoxy analogs . Boiling points for halogenated toluenes (e.g., α-Bromo-3,5-difluorotoluene, CAS 141776-91-2: bp 65°C) indicate that iodine’s presence may elevate boiling points due to increased molecular weight and intermolecular forces .

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